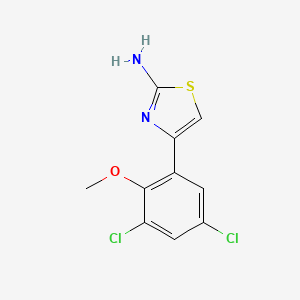
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine is a compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is also known as DMAT and has been studied extensively for its ability to inhibit protein kinases, which are crucial in many cellular processes.
作用机制
DMAT inhibits protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, which is necessary for many cellular processes. DMAT has been shown to have a higher affinity for PIM kinases than other protein kinases, which may contribute to its specificity.
Biochemical and Physiological Effects:
DMAT has been shown to have several biochemical and physiological effects. In cancer cells, DMAT has been shown to induce apoptosis and inhibit cell proliferation. In inflammatory diseases, DMAT has been shown to reduce cytokine production and inhibit the activation of immune cells. In viral infections, DMAT has been shown to inhibit viral replication.
实验室实验的优点和局限性
One advantage of DMAT is its specificity for PIM kinases, which allows for targeted inhibition of these kinases. However, DMAT has also been shown to inhibit other protein kinases at higher concentrations, which may limit its use in certain experiments. Additionally, DMAT has a short half-life, which may require frequent dosing in in vivo experiments.
未来方向
There are several future directions for DMAT research. One direction is the development of more potent and selective PIM kinase inhibitors. Another direction is the investigation of DMAT in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the potential use of DMAT in other diseases, such as neurological disorders, should be explored. Overall, DMAT has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic benefits.
Conclusion:
In conclusion, DMAT is a compound that has gained attention in the scientific community due to its potential therapeutic properties. Its ability to inhibit protein kinases, particularly PIM kinases, has shown promise in cancer, inflammatory diseases, and viral infections. While there are limitations to its use in lab experiments, DMAT has several future directions for research, including the development of more potent and selective inhibitors and investigation in other diseases.
合成方法
The synthesis of DMAT involves the reaction of 3,5-dichloro-2-methoxyaniline with thioamide in the presence of a catalyst. This reaction results in the formation of DMAT, which is a yellow crystalline solid. The yield of this reaction is typically around 60-70%, and the purity can be improved through recrystallization.
科学研究应用
DMAT has been studied extensively for its potential therapeutic properties. It has been shown to inhibit several protein kinases, including PIM1, PIM2, and PIM3. These kinases are involved in many cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have potential therapeutic benefits in cancer, inflammatory diseases, and viral infections.
属性
IUPAC Name |
4-(3,5-dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-15-9-6(2-5(11)3-7(9)12)8-4-16-10(13)14-8/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYAISHCIGJSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

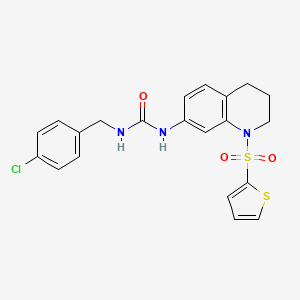


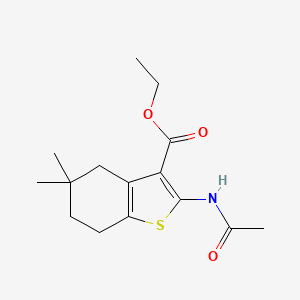
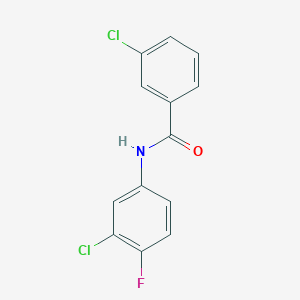
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)
![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)
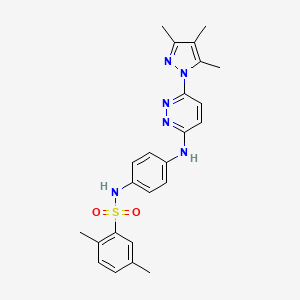

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2373656.png)
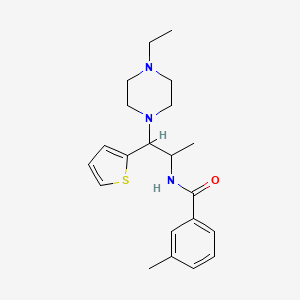

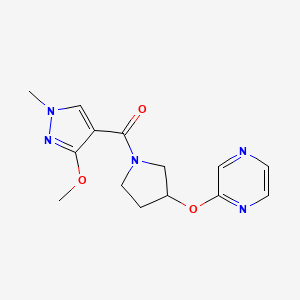
![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)